2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 267.33 g/mol. This compound features a pyrimidine ring substituted with an amino group, a tert-butyl group, and a phenylamino group, making it structurally interesting for various biological applications, particularly in cancer research and kinase inhibition.
2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile belongs to the class of heterocyclic compounds, specifically pyrimidines. It is classified under compounds that exhibit biological activity, particularly as inhibitors in kinase pathways relevant to cancer treatment.
The synthesis of 2-amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as tert-butylurea, phenylacetaldehyde, and cyanoacetic acid under acidic or basic conditions.
Technical Details:
The molecular structure of 2-amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile consists of:
The compound's structural data can be summarized as follows:
This compound can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism by which 2-amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile exerts its biological effects often involves its role as an inhibitor of cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation and are implicated in cancer proliferation.
Studies indicate that this compound binds to the ATP-binding site of CDKs, leading to inhibition of their activity. The binding affinity and selectivity are influenced by the structural features of the compound, particularly the substituents on the pyrimidine ring .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to characterize this compound .
2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile has shown promise in several scientific applications:
The core pyrimidine-5-carbonitrile scaffold is efficiently constructed via Biginelli-inspired multi-component reactions (MCRs). This one-pot methodology combines α-cyanoketones, carboxaldehydes, and substituted guanidines under mild conditions, enabling high convergence and atom economy. As documented in studies of analogous 2-amino-4,6-diarylpyrimidine-5-carbonitriles, this MCR proceeds through a sequence involving:
Reaction yields range from 45–89% after purification by chromatography or crystallization (isopropanol/ethanol). Critically, this catalyst-free approach accommodates diverse substitutions at R⁴ (tert-butyl) and R⁶ (phenylamino) positions while maintaining regioselectivity. The table below compares MCR strategies for pyrimidine-5-carbonitrile synthesis:
Table 1: Multi-Component Reaction Optimization for Pyrimidine-5-carbonitriles
Precursor 1 | Precursor 2 | Precursor 3 | Reaction Conditions | Yield Range |
---|---|---|---|---|
α-Cyanoketones | Aromatic aldehydes | Guanidines | Solvent: EtOH/CHCl₃, 25°C, 24h | 45–89% |
Ethyl cyanoacetate | 4-Chlorobenzaldehyde | Thiourea | Reflux, no catalyst | 60–75% |
Benzylidenemalononitrile | Boc-tetramic acid | – | Organocatalyst I/II, CHCl₃ | 32–36% |
The nature of α-cyanoketone precursors dictates the C4 substituent in the pyrimidine ring. For 4-(tert-butyl) derivatives, the synthesis employs 4,4-dimethyl-3-oxopentanenitrile – prepared via Claisen condensation of pinacolone with ethyl cyanoacetate. Key optimizations include:
The tert-butyl group’s steric bulk necessitates precise stoichiometric control (1:1:1 ratio of precursors) to suppress oligomerization. This contrasts syntheses of 4-phenyl analogues (e.g., 2-amino-4-phenylpyrimidine-5-carbonitrile, CAS 264927-84-6), where aromatic substituents tolerate excess reagents [2] [3].
Regioselectivity at C6 is achieved through late-stage aryl amination of 4-(tert-butyl)-6-chloropyrimidine intermediates. Key methodologies include:
The C4 tert-butyl group is introduced via:
Diazotization-coupling reactions optimize the phenylamino group installation at C6. As demonstrated in 2-amino-4-tert-butylphenol synthesis, aryl diazonium salts couple with electron-rich pyrimidines at C6, followed by reductive cleavage to install the phenylamino group [7].
The tert-butyl group at C4 and phenylamino group at C6 synergistically modulate steric and electronic properties:
Table 2: Steric and Electronic Contributions of Substituents
Substituent | Steric Effect | Electronic Effect | Biological Impact |
---|---|---|---|
C4: tert-Butyl | Creates 110–120° dihedral angles with pyrimidine ring; blocks nucleophilic attack at C4 | +I effect increases electron density at N1/C2; enhances H-bond acceptor capacity | Improves A₁AR binding pocket occupancy; increases logP by 1.5 units [3] |
C6: Phenylamino | Ortho-substituents cause ~30° out-of-plane twisting | −M effect delocalizes ring electrons; stabilizes intramolecular H-bond with C2-amino group | Enables π-stacking with AR transmembrane domains; modulates selectivity over A₂ₐAR [3] [7] |
Conformational analysis: X-ray crystallography of analogous compounds confirms the tert-butyl group induces a butterfly-like molecular distortion, forcing the phenylamino group into perpendicular orientation relative to the pyrimidine plane. This geometry optimally positions H-bond donors/acceptors for adenosine receptor interactions:
Electronically, the phenylamino group’s −M effect reduces the pyrimidine ring’s LUMO energy (–1.8 eV vs. –1.2 eV for alkylamino analogues), facilitating charge-transfer interactions in the receptor’s hydrophobic pocket. Combined with the tert-butyl group’s lipophilicity (π-value: 2.13), this enhances blood-brain barrier permeability – a key feature for CNS-targeted AR antagonists [3] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0